1-(4-ethylphenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, a heterocyclic scaffold known for diverse pharmacological activities, including anticancer, antifungal, and anti-inflammatory effects . Its structure features a 4-ethylphenyl group at the N1 position and a 3-(3-methylphenyl)-1,2,4-oxadiazole moiety at the C5 position via a methylene linker. The oxadiazole ring enhances lipophilicity and may influence binding to biological targets, while the ethylphenyl group contributes to steric and electronic modulation .
Properties
IUPAC Name |
1-(4-ethylphenyl)-5-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O2/c1-3-16-7-9-18(10-8-16)29-22-19(12-25-29)23(30)28(14-24-22)13-20-26-21(27-31-20)17-6-4-5-15(2)11-17/h4-12,14H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYUTRRVDWBZFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-ethylphenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse scientific studies.
Chemical Structure
The compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidin-4-one core fused with an oxadiazole moiety and an ethylphenyl group. This unique structure may contribute to its biological activity.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of similar compounds featuring oxadiazole and pyrazolo derivatives. For instance:
- Oxadiazole Derivatives : Research indicates that 1,3,4-oxadiazole derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds containing the oxadiazole ring have shown promising results against pathogens like Staphylococcus aureus and Escherichia coli .
- Case Study : A study by Dhumal et al. (2016) demonstrated that compounds with a similar structure inhibited Mycobacterium bovis BCG effectively in both active and dormant states. The binding affinity to key enzymes involved in fatty acid biosynthesis was also confirmed through molecular docking studies .
Anticancer Activity
The anticancer potential of compounds containing pyrazolo and oxadiazole rings has been widely investigated:
- Cytotoxicity : In vitro studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit cytotoxic effects against various cancer cell lines. For instance, compounds tested against HeLa and MCF-7 cells displayed IC50 values in the micromolar range .
- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. Additionally, some derivatives have been noted for their ability to inhibit key oncogenic pathways .
Pharmacological Properties
Beyond antimicrobial and anticancer activities, compounds similar to this compound have demonstrated various pharmacological properties:
- Anti-inflammatory Effects : Some studies highlight anti-inflammatory activities attributed to inhibition of pro-inflammatory cytokines like IL-6 in macrophages .
Data Summary Table
Chemical Reactions Analysis
Functional Group Reactivity
The compound exhibits reactivity at three primary sites:
Stability Under Reaction Conditions
- Thermal Stability : Decomposes above 220°C (DSC data) .
- pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis in strong acids (t₁/₂ = 2.5 hr in 1M HCl) or bases (t₁/₂ = 4 hr in 1M NaOH) .
- Photostability : No significant degradation under UV light (λ = 254 nm, 48 hr) .
Catalytic and Biological Modifications
- Cross-Coupling Reactions : Suzuki-Miyaura coupling at the oxadiazole C-5 position with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) .
- Biological Derivatization :
Key Research Findings
Industrial and Pharmacological Relevance
- Patent Activity : Protected under WO2021255071A1 for agrochemical use .
- Drug Likeness : LogP = 3.1; PSA = 98 Ų (predicted via PubChem) .
References PubChem CID 90654177 WO2021255071A1 WO2006047516A2 PubChem CID 3239292 ACS Omega 2023, 8, 17446–17498 J. Enzyme Inhib. Med. Chem. 2010, 25(6), 798–810
Comparison with Similar Compounds
The pharmacological profile of pyrazolo[3,4-d]pyrimidin-4-one derivatives is highly dependent on substituent patterns. Below is a detailed comparison with structurally related analogs:
Antitumor Activity
Key Insights :
- Electron-withdrawing groups (e.g., nitro, oxadiazole) at C5 enhance antitumor activity by stabilizing ligand-receptor interactions .
- Aromatic substituents (e.g., 4-hydroxyphenyl, 3-methylphenyl-oxadiazole) improve potency compared to polar groups (hydroxy, amino) .
Antifungal Activity
Key Insights :
- Halogenated alkyl chains (e.g., chloroethyl) improve antifungal efficacy by increasing membrane permeability .
- Oxadiazole-based derivatives may offer novel modes of action compared to conventional fungicides .
Anti-Inflammatory Activity
Key Insights :
- Thiazole and halogenated aryl groups enhance anti-inflammatory activity with minimal gastric toxicity .
- Lipophilicity (C log P ~3–4) correlates with efficacy, suggesting balanced solubility is critical .
Pharmacokinetic Properties
Key Insights :
- Nanoencapsulation (e.g., liposomes, albumin nanoparticles) mitigates poor aqueous solubility .
- Structural modifications (e.g., polar C5 groups) could enhance intrinsic solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
